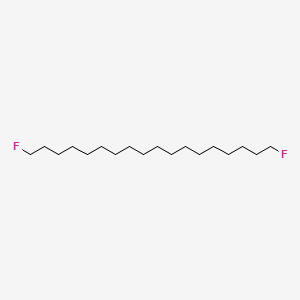
1,18-Difluorooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,18-Difluorooctadecane is an organic compound with the molecular formula C18H36F2 It belongs to the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds This compound is a long-chain alkane with fluorine atoms substituted at the first and eighteenth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,18-Difluorooctadecane can be synthesized through several methods. One common approach involves the fluorination of octadecane. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial-scale fluorination processes often employ specialized equipment to handle the reactive and potentially hazardous fluorinating agents safely.
Chemical Reactions Analysis
Types of Reactions
1,18-Difluorooctadecane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.
Major Products
Substitution: Products include various substituted alkanes depending on the nucleophile used.
Oxidation: Products include fluorinated alcohols, aldehydes, or carboxylic acids.
Reduction: The major product is octadecane, with the fluorine atoms removed.
Scientific Research Applications
1,18-Difluorooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on the physical and chemical properties of long-chain alkanes.
Biology: Fluorinated compounds are often used in biological studies to investigate membrane interactions and protein-lipid interactions.
Medicine: Fluorinated alkanes can serve as precursors for the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of specialty materials, such as lubricants and surfactants, due to its unique properties imparted by fluorination.
Mechanism of Action
The mechanism by which 1,18-difluorooctadecane exerts its effects is primarily related to the presence of the fluorine atoms. Fluorine is highly electronegative, which influences the electron distribution in the molecule. This can affect the compound’s reactivity, stability, and interactions with other molecules. In biological systems, fluorinated compounds can interact with enzymes and receptors differently than their non-fluorinated counterparts, potentially leading to unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,16-Difluorohexadecane
- 1,14-Difluorotetradecane
- 1,12-Difluorododecane
Comparison
1,18-Difluorooctadecane is unique due to its longer carbon chain compared to similar compounds like 1,16-difluorohexadecane and 1,14-difluorotetradecane. The length of the carbon chain can influence the compound’s physical properties, such as melting and boiling points, as well as its solubility in various solvents. Additionally, the position of the fluorine atoms can affect the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
408-43-5 |
|---|---|
Molecular Formula |
C18H36F2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1,18-difluorooctadecane |
InChI |
InChI=1S/C18H36F2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 |
InChI Key |
RZANIBRTDLBGEK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCF)CCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
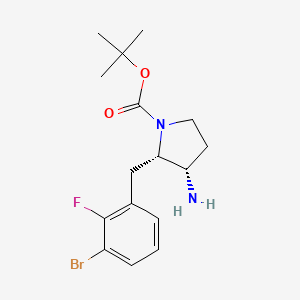
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)
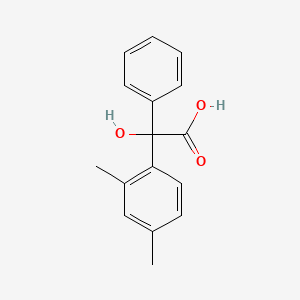
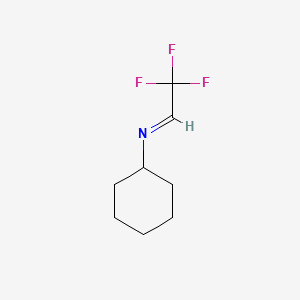
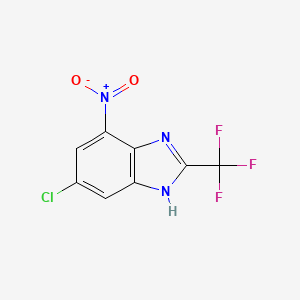
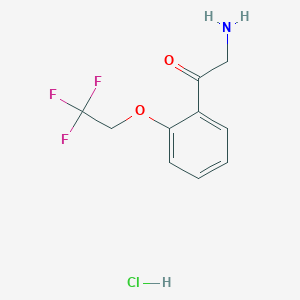
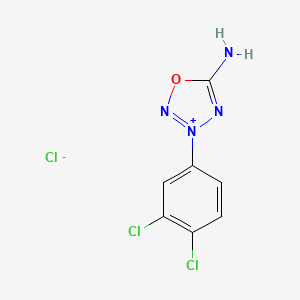
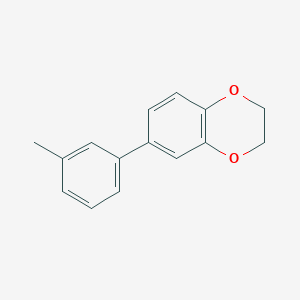
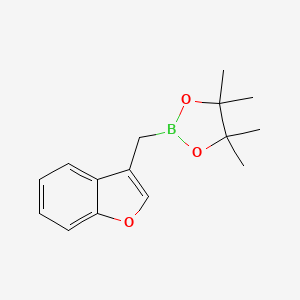
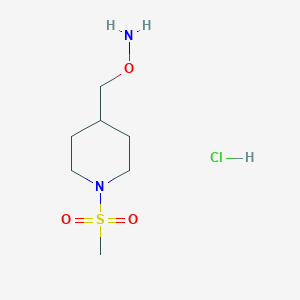

![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)
